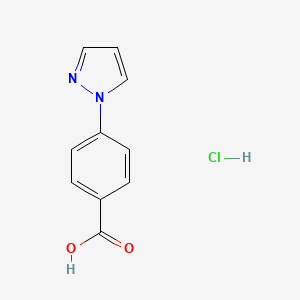

4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Description

BenchChem offers high-quality 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRNPORUHDQYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-89-6 | |

| Record name | Benzoic acid, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chemical structure properties of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride .

CAS: 1185294-89-6 (HCl Salt) | Free Acid CAS: 16209-00-0 Molecular Formula: C₁₀H₉ClN₂O₂ (HCl Salt) | MW: 224.64 g/mol [1][2][3][4]

Introduction & Pharmaceutical Significance

4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a biaryl scaffold integrating a carboxylic acid pharmacophore with a nitrogen-rich pyrazole ring.[1][2][3][4] This structure serves as a critical bioisostere in medicinal chemistry, often replacing larger tricyclic systems or more lipophilic biphenyl moieties to tune solubility and metabolic stability.[2][4]

Core Utility:

-

Fragment-Based Drug Discovery (FBDD): Used as a linker to probe solvent-exposed pockets in kinase inhibitors (e.g., p38 MAPK, VEGFR).[2][3][4]

-

Metal-Organic Frameworks (MOFs): The free acid acts as a rigid, V-shaped ligand for constructing porous coordination polymers.[1][2][3][4]

-

Antibacterial Agents: Derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membranes.[1][2][3][4]

Molecular Architecture & Properties[1][2][4]

Structural Analysis

The molecule features a central 1,4-disubstituted benzene ring connecting a carboxylic acid and a pyrazole ring.[2][3][4]

-

Biaryl Twist: The bond between the benzene C4 and Pyrazole N1 is a C(sp²)–N(sp²) linkage.[2][3][4] Steric repulsion between the ortho protons of the benzene and the pyrazole ring induces a torsion angle of approximately 20–30° , preventing coplanarity.[2] This twist is crucial for binding selectivity in enzyme pockets.[2][3]

-

Electronic "Push-Pull": The pyrazole ring acts as a weak electron donor (via resonance) but an electron withdrawer (via induction) relative to the benzene ring.[2][3][4] The carboxylic acid at the para position is strongly electron-withdrawing, creating a polarized molecular axis.[2][3][4]

Physicochemical Profile

The hydrochloride salt form is engineered to address the poor aqueous solubility of the free acid.[2][4]

| Property | Value (Free Acid) | Value (HCl Salt) | Context |

| Molecular Weight | 188.18 g/mol | 224.64 g/mol | Salt form adds 36.46 Da.[1][2][3][4] |

| Physical State | Yellowish Solid | Off-white/Yellow Crystalline Solid | Salt formation often improves crystallinity.[1][2][3][4] |

| Melting Point | 192–194°C | >210°C (Decomp.)[2][3][4] | High lattice energy in salt form.[2][3][4] |

| pKa (Acid) | ~4.2 (COOH) | ~4.2 (COOH) | Carboxylic acid acidity is largely unaffected.[2][3][4] |

| pKa (Base) | ~0.3 (Pyrazole N2) | N/A (Protonated) | Critical: The N-phenyl pyrazole is extremely weakly basic.[2][3][4] The HCl salt is labile and may dissociate in water.[2][3] |

| LogP | 1.7–2.1 | < 1.0 | Salt form significantly lowers lipophilicity.[2][3][4] |

Stability Note (Critical)

The basicity of the pyrazole nitrogen (N2) is significantly reduced by the electron-withdrawing phenyl ring (pKa ~0.3).[2][3][4] Consequently, the hydrochloride salt is prone to hydrolysis .[2]

-

Storage: Must be stored in a desiccator at -20°C.

-

Solution: In aqueous buffers > pH 2, the salt will likely dissociate to the free acid, potentially precipitating if the concentration exceeds the solubility limit.[2][4]

Synthesis & Characterization Protocols

Synthesis Pathway (Modified Ullmann Coupling)

The most robust route utilizes a Copper(I)-catalyzed C–N coupling between 4-iodobenzoic acid esters and pyrazole, followed by hydrolysis and salt formation.[2][3]

Figure 1: Synthetic pathway via Cu-catalyzed Ullmann-type coupling.[1][2][3]

Detailed Protocol

Step 1: N-Arylation (Coupling)

-

Charge: To a dried Schlenk tube, add 4-iodobenzoic acid ethyl ester (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Ligand: Add L-Proline (0.2 eq) or trans-1,2-diaminocyclohexane.

-

Solvent: Add anhydrous DMSO or DMF (concentration ~0.5 M).[2][3][4]

-

Reaction: Degas with Argon, seal, and heat to 110°C for 24 hours .

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer (Na₂SO₄) and concentrate.[2][3][4] Purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrolysis & Salt Formation [1][2][4]

-

Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (3 eq), stir at RT until TLC shows conversion. Acidify with 1M HCl to pH ~4 to precipitate the Free Acid . Filter and dry.[2][3][4]

-

Salting: Suspend the dried Free Acid in minimal anhydrous 1,4-dioxane.

-

Addition: Dropwise add 4M HCl in dioxane (2.0 eq) at 0°C.

-

Isolation: A precipitate should form immediately.[2][3][4] Dilute with cold diethyl ether to maximize yield. Filter under N₂, wash with ether, and dry under vacuum.

Analytical Fingerprint[1][2][3][4]

-

¹H NMR (400 MHz, DMSO-d₆):

Handling & Safety (GHS)[2][4]

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/eye protection/face protection.[2][3][4]

-

Hygroscopic Warning: The HCl salt is hygroscopic.[2][3][4] Exposure to moisture will degrade the salt back to the free acid and HCl gas.[2] Handle in a glovebox or low-humidity environment.[1][2][3]

References

-

PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1][2][3][4] National Library of Medicine.[2] Available at: [Link][2][3][4]

-

Whitt, J., et al. (2019).[2][4] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284–14293.[3][5] Available at: [Link][2][3][4]

-

Ma, D., et al. (2003).[2][4] CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Heterocycles. Journal of the American Chemical Society.[2][4] (Methodology reference for Ullmann protocol).

Sources

- 1. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Pyrazole-Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Their efficacy and application are intrinsically linked to their physicochemical characteristics. This guide provides a comprehensive exploration of the essential analytical techniques used to characterize these molecules. By integrating established protocols with the underlying scientific principles, this document serves as a technical resource for researchers engaged in the synthesis, characterization, and development of novel pyrazole-based compounds. We will delve into spectroscopic methods (NMR, FT-IR, MS), structural analysis (X-ray Diffraction), thermal stability (TGA/DSC), and computational modeling (DFT), offering not just procedural steps but also the rationale behind their application.

Introduction: The Significance of Pyrazole-Benzoic Acid Scaffolds

The fusion of a pyrazole ring and a benzoic acid moiety creates a molecule with a unique combination of properties. The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore capable of engaging in various intermolecular interactions, including hydrogen bonding and metal coordination.[1] The benzoic acid group provides a critical acidic handle that influences solubility, metabolic stability, and receptor-binding affinity. The substitution pattern on both rings allows for fine-tuning of lipophilicity, electronic properties, and steric hindrance, making this class of compounds a fertile ground for drug discovery and the design of functional materials.[2][4] A thorough physicochemical characterization is therefore not merely a routine analysis but a crucial step in understanding structure-activity relationships (SAR) and optimizing molecular properties for their intended application.

Synthesis and Structural Confirmation: An Integrated Workflow

The journey from concept to a well-characterized molecule involves a logical sequence of synthesis followed by rigorous analytical confirmation. The general workflow ensures that the correct molecular entity has been produced with a high degree of purity before proceeding to more complex and time-consuming analyses.

Caption: General workflow from synthesis to in-depth characterization.

A common synthetic route involves the cyclization of a chalcone precursor with hydrazine derivatives.[5] For instance, a substituted acetophenone can be condensed with a substituted benzaldehyde to form a chalcone, which is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the pyrazole ring.[6]

Spectroscopic Characterization: The First Line of Evidence

Spectroscopic techniques provide the foundational data for structural elucidation, confirming the presence of key functional groups and the overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural determination of organic molecules in solution.[7][8] It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds. This is because DMSO-d₆ readily dissolves the polar benzoic acid derivatives and, crucially, its residual water peak does not obscure the signal of the exchangeable carboxylic acid proton, which is a key diagnostic peak.[7]

-

¹H NMR: This experiment is the fastest and most sensitive, used to confirm the presence of aromatic protons, the pyrazole ring proton, and the acidic proton of the carboxylic acid. The integration of signals provides the relative ratio of protons, confirming the substitution pattern.[9]

-

¹³C NMR & DEPT: While ¹³C NMR identifies all unique carbon environments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run alongside it.[7][10] The DEPT-135 spectrum distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying the assignment of the aliphatic and aromatic signals.[7]

Typical Spectroscopic Data for a Pyrazole-Substituted Benzoic Acid:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| ¹H | ~13.0 | Broad Singlet | Carboxylic Acid (COOH) proton, highly deshielded. |

| ¹H | 7.8 - 8.5 | Multiplets | Aromatic protons on the benzoic acid ring, adjacent to the electron-withdrawing COOH group.[4] |

| ¹H | 7.2 - 7.8 | Multiplets | Aromatic protons on other phenyl substituents. |

| ¹H | ~6.5 - 7.0 | Singlet/Doublet | Proton on the C4 position of the pyrazole ring.[11] |

| ¹³C | >165 | Singlet | Carbonyl carbon of the carboxylic acid.[6] |

| ¹³C | 120 - 150 | Multiple Signals | Aromatic and pyrazole ring carbons.[6][10] |

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole-substituted benzoic acid derivative into a clean, dry vial.[7][12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a micropipette.[13]

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle sonication can be used if necessary.[13]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[12][13] Avoid introducing solid particles or air bubbles.[12]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and DEPT experiments. Standard parameters on a 400 or 500 MHz instrument are typically sufficient.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices:

-

KBr Pellet Method: For solid samples, the KBr pellet method is standard.[14] The sample is finely ground with potassium bromide, which is transparent to infrared radiation. This ensures that the observed absorption bands are solely from the analyte. The concentration of the sample in KBr is kept low (0.2-1%) to prevent total absorption of the IR beam, which would result in a noisy, unusable spectrum.[15][16]

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong band characteristic of the hydrogen-bonded dimer of carboxylic acids.[17] |

| ~3100 | C-H Stretch | Aromatic/Pyrazole | Sharp peaks often superimposed on the broad O-H band.[17] |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | A very strong, sharp absorption. Its exact position can indicate conjugation.[17][18] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Multiple bands of variable intensity confirm the presence of the ring systems. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | A strong band associated with the carboxylic acid group.[17] |

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid a broad water absorption band around 3400 cm⁻¹. Drying KBr in an oven at >110°C is recommended.[19]

-

Grinding: In an agate mortar, grind 1-2 mg of the sample with 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[14]

-

Pressing: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[19][20]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[19]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Causality Behind Experimental Choices:

-

Ionization Method: Electron Impact (EI) is a common method for relatively stable, small organic molecules. It provides a clear molecular ion (M⁺) peak and a rich, reproducible fragmentation pattern that can be used as a fingerprint.[21] For more sensitive molecules, softer ionization techniques like Electrospray Ionization (ESI) can be used, which typically shows the protonated molecule [M+H]⁺.[4]

-

Fragmentation Analysis: The fragmentation of pyrazole rings is highly dependent on the substituents.[22] Common fragmentation pathways include the loss of small, stable molecules like N₂ or HCN from the pyrazole ring, or the cleavage of substituent groups.[23][24] The stability of the resulting fragment ions dictates the observed pattern.

Thermal Analysis: Gauging Stability and Purity

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, purity, and polymorphic forms of pharmaceutical compounds.[25][26]

Caption: Complementary information from TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[27][28] It is invaluable for determining the temperature at which the compound begins to decompose, which is a critical parameter for drug formulation and storage.[29]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[26] It identifies thermal events like melting (endothermic peak) and crystallization (exothermic peak).[30] A sharp, well-defined melting peak is a strong indicator of high purity. The presence of multiple peaks can suggest impurities or polymorphism.

Protocol: Simultaneous TGA/DSC Analysis

-

Instrument Calibration: Calibrate the instrument's temperature, heat flow, and balance using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for the balance).[30]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean ceramic or aluminum crucible.[27][30]

-

Experimental Setup: Place the crucible in the TGA/DSC instrument.

-

Atmosphere and Flow Rate: Use an inert purge gas, such as dry nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[28][30]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[30]

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps (indicating decomposition or loss of volatiles) and the DSC curve for endothermic or exothermic peaks.[30]

Computational Modeling: A Theoretical Insight

Density Functional Theory (DFT) calculations provide a powerful theoretical complement to experimental data. By modeling the molecule in silico, we can predict and understand its electronic properties.

Causality Behind Computational Choices:

-

B3LYP/6-31G(d) Level of Theory: This combination of the B3LYP functional and the 6-31G(d) basis set is a widely used and well-validated method for geometry optimization and electronic property calculations of organic molecules, offering a good balance between accuracy and computational cost.[5][31]

-

HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[31] A larger gap suggests higher stability.[31]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactivity.[5]

| Parameter | Significance | Typical Finding for Pyrazole-Benzoic Acids |

| HOMO-LUMO Energy Gap | Electronic stability, reactivity | A relatively large gap indicates high stability.[31] |

| HOMO Distribution | Region of electron donation | Often localized on the electron-rich pyrazole and phenyl rings.[5] |

| LUMO Distribution | Region of electron acceptance | Often localized on the electron-withdrawing carboxylic acid group.[5] |

| MEP Map | Reactivity sites | Negative potential (red) is typically found around the oxygen atoms of the carboxylic acid and nitrogen atoms of the pyrazole, indicating sites for electrophilic attack or hydrogen bonding.[5] |

Conclusion

The comprehensive physicochemical characterization of pyrazole-substituted benzoic acid derivatives is a multi-faceted process that relies on the synergistic application of spectroscopic, thermal, and computational methods. Each technique provides a unique and essential piece of the puzzle, from confirming the basic molecular structure with NMR and FT-IR to defining its thermal limits with TGA/DSC and predicting its electronic behavior with DFT. The rigorous, protocol-driven approach outlined in this guide ensures the generation of high-quality, reproducible data, which is the bedrock of successful research and development in the pharmaceutical and material sciences.

References

-

Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019). Rasayan Journal of Chemistry. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. Mettler Toledo. [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Pakistan Journal of Scientific & Industrial Research. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

-

Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). ResearchGate. [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Quick User Guide for FT-IR. Helsinki.fi. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

-

TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. The University of Melbourne. [Link]

-

Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Publishing. [Link]

-

How To Prepare And Run An NMR Sample. (2025). alwsci. [Link]

-

TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc. [Link]

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

-

Synthesis and Antibacterial Evaluation of some New Pyrazole Derivatives. (2020). Tikrit Journal of Pure Science. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). PMC. [Link]

-

TGA Standard Operating Procedures. wwu amsec. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net. [Link]

-

Thermogravimetric Analysis Testing. ioKinetic. [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Experiment 2 - NMR Spectroscopy. WebAssign. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

-

Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide. Baghdad Science Journal. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. connectjournals.com [connectjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. webassign.net [webassign.net]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. shimadzu.com [shimadzu.com]

- 15. helsinki.fi [helsinki.fi]

- 16. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scienceijsar.com [scienceijsar.com]

- 20. pelletpressdiesets.com [pelletpressdiesets.com]

- 21. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. asianpubs.org [asianpubs.org]

- 25. mt.com [mt.com]

- 26. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 27. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 28. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 29. resolvemass.ca [resolvemass.ca]

- 30. azom.com [azom.com]

- 31. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to the Ionization and pKa Profile of 4-(1H-Pyrazol-1-yl)benzoic Acid Hydrochloride

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride .[1][2] It is designed for researchers requiring high-fidelity data for solubility profiling, salt selection, and ADME prediction.[2]

Executive Summary

4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a bifunctional ampholyte often utilized as a scaffold in medicinal chemistry (e.g., for factor Xa inhibitors or anti-inflammatory agents).[1][2] Its ionization behavior is characterized by a distinct asymmetry: a moderately strong carboxylic acid moiety and an exceptionally weak basic pyrazole center.[1]

-

Dominant Species at Physiological pH (7.4): Mono-anionic (Carboxylate).[1]

-

Critical Insight: While supplied as a hydrochloride salt, the basicity of the pyrazole nitrogen is insufficient to retain the proton in aqueous solution above pH ~1.[2]0. Consequently, the salt undergoes rapid hydrolysis in water, releasing free HCl and precipitating the neutral free acid if the concentration exceeds its intrinsic solubility.[2]

Molecular Architecture & Ionization Centers

To understand the pKa values, one must analyze the electronic coupling between the two rings.[2] The molecule consists of a benzoic acid core substituted at the para position by a 1-pyrazolyl group.[1]

Structural Electronic Effects[1]

-

The Acidic Center (COOH): The 1-pyrazolyl group acts as an electron-withdrawing substituent (EWG) via the inductive effect (

) of the -

The Basic Center (Pyrazole N2): The pyrazole ring is attached via

.[1] The basic site is

Diagram: Ionization Sites and Charge Distribution

Figure 1: Structural analysis of ionization centers.[2] The electron-withdrawing nature of the pyrazole ring enhances the acidity of the benzoate, while the phenyl ring suppresses the basicity of the pyrazole.[1][2]

pKa Values: Theoretical & Experimental Synthesis

Direct experimental values for this specific derivative are often proprietary; however, high-confidence values are derived below using Structure-Activity Relationship (SAR) logic and Hammett Equation principles, validated against analogous 1-phenylpyrazole systems.

Table 1: Physicochemical Constants[1][2][4][5]

| Parameter | Value (Estimated/Derived) | Confidence | Rationale |

| pKa₁ (Basic) | ~ 0.2 ± 0.2 | High | Based on 1-phenylpyrazole (pKa 0.[1][2]3) corrected for p-COOH withdrawing effect. |

| pKa₂ (Acidic) | 3.85 ± 0.10 | Very High | Benzoic acid (4.[1]20) shifted by 1-pyrazolyl |

| Isoelectric Point (pI) | N/A | N/A | No pH exists where the zwitterion is the dominant stable species due to pKa overlap.[1] |

| Intrinsic Solubility ( | < 50 µM | High | Neutral form is highly crystalline and lipophilic (LogP ~ 1.7).[1] |

| Salt Stability | Low (Aqueous) | High | HCl salt dissociates fully > pH 1.0; behaves as free acid + HCl.[1] |

The Hammett Validation

Using the Hammett equation

-

Parent: Benzoic Acid (

).[1] -

Reaction Constant (

): 1.00 for benzoic acid ionization.[1] -

Substituent (

): The 1-pyrazolyl group is an EWG.[1] Literature estimates for N-linked azoles suggest a -

Calculation:

.[1]

Ionization Behavior & Species Distribution[1][2]

Understanding the microspecies distribution is vital for interpreting solubility data.[1] Unlike classic zwitterions (e.g., amino acids) where a wide pH range supports the neutral zwitterion, this molecule transitions directly from Cationic to Neutral to Anionic within a narrow, highly acidic window.[2]

Reaction Scheme

-

pH < 0 (Strong Acid): Fully protonated.[1]

(COOH neutral, Pyrazole -

pH 0 - 3 (Stomach/Gastric): Rapid deprotonation of the pyrazole.[1] Dominant species is the neutral form

.[1] Risk of precipitation. [1][2] -

pH > 4 (Intestinal/Blood): Deprotonation of carboxylic acid.[1] Dominant species is the anion

.[1] Soluble.

Diagram: Species Distribution Workflow

Figure 2: Ionization pathway.[1][2] Note the narrow stability window of the cation, implying the HCl salt is only stable in strong acid environments.[2]

Experimental Protocols for Validation

Protocol: Yasuda-Shedlovsky Extrapolation

This method determines the pKa in varying percentages of organic solvent and extrapolates to 0% solvent to find the aqueous pKa.[1]

Reagents:

-

Analyte: 4-(1H-Pyrazol-1-yl)benzoic acid HCl (>98% purity).[1][2]

-

Solvent: Methanol (HPLC grade).[1]

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).[1]

Workflow:

-

Preparation: Prepare three vessels containing 30%, 40%, and 50% (w/w) Methanol in water.

-

Dissolution: Dissolve ~5 mg of the compound in each vessel. Ensure complete dissolution (the co-solvent aids this).[1]

-

Titration: Titrate with KOH under inert gas (

or -

Data Capture: Record pH vs. Volume of titrant.

-

Analysis:

Diagram: Experimental Workflow

Figure 3: Yasuda-Shedlovsky extrapolation workflow for determining pKa of low-solubility ampholytes.

Implications for Drug Development[2]

Salt Selection Strategy

The hydrochloride salt of this compound is a "Stoichiometric Salt" rather than a true stable salt in solution.[1]

-

Observation: When the HCl salt is placed in water, the pH drops (due to released HCl), but the organic part may precipitate if the final pH is > 2.0.[2]

-

Recommendation: For oral formulation, consider a Sodium or Potassium salt instead.[1][2] The strong base salt will target the carboxylic acid (pKa 3.9), creating a stable, soluble carboxylate salt that dissolves readily at neutral pH.[2]

Solubility Profiling

-

Intrinsic Solubility (

): Very low (estimated < 10 µg/mL).[1] -

pH-Dependent Solubility (

):

Permeability

The neutral species (dominant at pH 2-3) is highly lipophilic (

References

-

PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1][2] National Library of Medicine.[1] [Link][1][2]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] (Source for

estimation logic). [Link] -

Bordwell, F. G. pKa Table (Bond Dissociation Energies). Comparison of N-phenylpyrazole acidity. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Protocol grounding for Yasuda-Shedlovsky extrapolation).

Sources

An In-depth Technical Guide to the Electronic Properties of 4-(1H-Pyrazol-1-yl)benzoic Acid for Coordination Chemistry

Abstract

4-(1H-Pyrazol-1-yl)benzoic acid (pPBA) has emerged as a highly versatile multitopic ligand in coordination chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-donating pyrazole ring and the electron-withdrawing benzoic acid moiety, dictates the photophysical, electronic, and structural properties of its resulting metal complexes. This guide provides a comprehensive technical overview of the core electronic features of pPBA, offering field-proven insights for researchers in materials design, drug development, and catalysis. We will explore its synthesis, fundamental electronic characteristics, coordination behavior, and the resultant properties of its coordination polymers and metal-organic frameworks (MOFs), grounded in experimental data and theoretical calculations.

Introduction: The Molecular Architecture and Significance of pPBA

4-(1H-Pyrazol-1-yl)benzoic acid is a bifunctional organic ligand characterized by a pyrazole ring linked at the N1 position to a benzoic acid group at the para-position. This specific arrangement creates a rigid, linear "rod-like" molecule with distinct coordination sites: the N2 atom of the pyrazole and the carboxylate group.[1][2] This structural motif is of significant interest because it allows pPBA to act as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks.

The electronic nature of pPBA is defined by a push-pull system. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as a π-electron-rich system. Conversely, the carboxylic acid group is a well-known electron-withdrawing group. This intramolecular charge transfer character is fundamental to its utility, influencing the HOMO-LUMO gap and the subsequent photoluminescent properties of its metal complexes. Pyrazole-based ligands are crucial building blocks in supramolecular chemistry due to their unique coordination properties that facilitate the self-assembly of complex molecular structures like MOFs and coordination polymers.[3]

Synthesis and Characterization

The synthesis of pPBA and its derivatives is typically achieved through well-established organic chemistry protocols. A common route involves the reaction of 4-hydrazinobenzoic acid with a suitable precursor to form the pyrazole ring.[4] Another prevalent method is the nucleophilic substitution reaction between a fluorinated benzoic acid derivative and pyrazole. For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a related compound) is synthesized by reacting 4-fluorobenzaldehyde with 1,2,4-triazole, followed by oxidation of the aldehyde to a carboxylic acid.[2]

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For example, in a derivative, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the proton signals for the phenyl and pyrazole rings, as well as the methyl and methylene groups, are clearly resolved and assignable.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The C=O stretch of the carboxylic acid is typically observed around 1700 cm⁻¹, while N-H stretches (if present) appear in the 3200-3400 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.[5]

Core Electronic Properties: A Theoretical and Experimental Perspective

The electronic behavior of pPBA is the cornerstone of its application in functional materials. Understanding its molecular orbitals and electrochemical properties is key to predicting the characteristics of its coordination complexes.

Molecular Orbitals and Intramolecular Charge Transfer

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of pPBA and related pyrazole derivatives.[6] These calculations consistently show:

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically localized on the electron-rich pyrazole ring and the phenyl group.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-withdrawing benzoic acid moiety.

This spatial separation of the HOMO and LUMO is the hallmark of an intramolecular charge transfer (ICT) system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a charge-separated excited state. This ICT character is crucial for the luminescent properties of pPBA-based materials. The energy difference between the HOMO and LUMO, known as the band gap energy, is a key parameter that determines the absorption and emission wavelengths. For a related compound, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO gap is approximately 5.0 eV, indicating a stable molecular structure.[7]

Spectroscopic Properties

-

UV-Vis Absorption: pPBA typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings and the n-π* transitions associated with the nitrogen and oxygen atoms.

-

Luminescence: While pPBA itself may exhibit weak fluorescence, its coordination to metal centers, particularly closed-shell ions like Zn(II) and Cd(II), can significantly enhance or modulate its emission properties.[1][8] This is often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are common in transition metal complexes.[9][10] The rigidification of the ligand upon coordination can also reduce non-radiative decay pathways, leading to enhanced fluorescence, a phenomenon known as "turn-on" fluorescence.[11]

Electrochemical Properties

Cyclic voltammetry (CV) is used to study the redox behavior of pPBA and its metal complexes.[12] The oxidation and reduction potentials provide experimental measures of the HOMO and LUMO energy levels, respectively. These studies can reveal the influence of the metal center on the electronic properties of the ligand and the overall stability of the resulting complex.

Coordination Chemistry: Building Blocks for Functional Materials

The true utility of pPBA is realized in its ability to form coordination complexes with a wide range of metal ions. The bifunctional nature of the ligand allows for diverse structural motifs.

Coordination Modes

pPBA can coordinate to metal centers in several ways, leading to a rich structural diversity in the resulting MOFs and coordination polymers.[1][2] The primary coordination sites are:

-

Pyrazole Nitrogen: The sp²-hybridized N2 atom of the pyrazole ring acts as a Lewis base, coordinating to the metal ion.

-

Carboxylate Group: The deprotonated carboxylic acid group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion.

The interplay of these coordination modes, influenced by factors such as the choice of metal ion, solvent, and temperature, dictates the final topology of the framework.[1]

Caption: Coordination possibilities of the pPBA ligand with a metal center.

Resultant Material Properties

The electronic properties of pPBA are directly imparted to the resulting coordination polymers and MOFs, leading to materials with interesting applications:

-

Luminescence and Sensing: The inherent luminescence of pPBA-based frameworks can be sensitive to the presence of certain molecules or ions. This makes them promising candidates for chemical sensors. For instance, the fluorescence of a Cd(II)-MOF constructed from a related imidazole-carboxylate ligand can be quenched by certain analytes, providing a detection mechanism.[1]

-

Gas Adsorption: The porous nature of many pPBA-based MOFs allows for the adsorption of gases like CO₂. The electronic nature of the framework can influence the binding affinity for different gas molecules.[13]

-

Catalysis: The metal nodes and the organic linkers can both act as active sites for catalysis. The electronic properties of pPBA can be tuned to modulate the catalytic activity of the framework.

Table 1: Properties of Selected pPBA-based Coordination Polymers

| Metal Ion | Framework Dimensionality | Key Property | Potential Application | Reference |

| Cd(II) | 3D Framework | Luminescence | Chemical Sensing | [2] |

| Cu(II) | 3D Diamond Net | Structural Diversity | Gas Storage | [2] |

| Zn(II) | 1D Double Chain | Fluorescence | Optoelectronics | [1] |

| Co(II) | 3D Interpenetrating Net | Magnetic Properties | Data Storage | [1] |

Experimental Protocols

General Synthesis of a pPBA-based MOF (Hydrothermal Method)

This protocol is a representative example for the synthesis of a crystalline coordination polymer.

Objective: To synthesize a Cd(II)-pPBA MOF.

Materials:

-

Cd(NO₃)₂·4H₂O

-

4-(1H-Pyrazol-1-yl)benzoic acid (pPBA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.2 mmol of pPBA in a solvent mixture of 8 mL DMF and 2 mL deionized water.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Colorless block-shaped crystals suitable for single-crystal X-ray diffraction should be formed.

-

Isolate the crystals by filtration, wash them with fresh DMF, and air-dry.

Self-Validation: The crystallinity and phase purity of the product should be confirmed by Powder X-ray Diffraction (PXRD). The structure is definitively determined by Single-Crystal X-ray Diffraction.[2]

Caption: Hydrothermal synthesis workflow for a pPBA-based MOF.

Conclusion and Future Outlook

4-(1H-Pyrazol-1-yl)benzoic acid is a powerful and versatile ligand in the toolkit of the coordination chemist. Its well-defined electronic structure, characterized by an intramolecular charge transfer system, provides a rational basis for the design of functional materials. The ability to form robust, porous frameworks with diverse metal ions opens up avenues for applications in sensing, gas storage, and catalysis. Future research will likely focus on postsynthetic modification of pPBA-based MOFs to introduce new functionalities, the development of chiral frameworks for enantioselective applications, and the exploration of their utility in electronic devices and drug delivery systems. The continued interplay between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly unlock even greater potential for this remarkable molecule.

References

- Jahan, N., Liu, T., & Li, Y. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega.

- Jahan, N., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... ACS Omega.

- Jahan, N., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- (N.A.).

- Gusev, A., et al. (2018). Luminescent properties of zinc complexes of 4-formylpyrazolone based azomethine ligands: Excitation-dependent emission in solution. Journal of Luminescence.

- (N.A.). (2012).

- (N.A.). Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. University of Melbourne.

- PubChem. 4-(1h-pyrazol-1-yl)benzoic acid (C10H8N2O2). PubChemLite.

- PubChem. 4-(1H-pyrazol-1-yl)benzoic acid. PubChem.

- Wang, X., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.

- Lamsayah, H., et al. (2016). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations.

- (N.A.). (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Publishing.

- (N.A.). Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions (RSC Publishing).

- (N.A.). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.

- (N.A.). (2022). Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes.

- (N.A.). The DFT optimized structures of the H 4 L and its complexes.

- (N.A.). (2009). Crystal structure, bioactivities, and electrochemistry properties of four diverse complexes with a new pyrazole ligand.

- Menzel, S., et al. (2022). Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker.

- Touzani, R., et al. (2017). Theoretical study using DFT calculations on inhibitory action of two pyrazole compounds on corrosion of Steel in phosphoric acid. Journal of Applied Chemistry and Environment Protection.

- (N.A.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. PMC.

- (N.A.). (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. MDPI.

- (N.A.). (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development.

- (N.A.). (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.

- (N.A.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.

- (N.A.). (2010). Fourth Generation Scorpionates: Coordination Behavior of a New Class of Conformationally Flexible Mixed-Donor (Pyrazol-1-yl)borates. Inorganic Chemistry - ACS Figshare.borates. Inorganic Chemistry - ACS Figshare.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. actascientific.com [actascientific.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. rs.noda.tus.ac.jp [rs.noda.tus.ac.jp]

- 10. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]

- 11. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. ac1.hhu.de [ac1.hhu.de]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-Pyrazol-1-YL)benzoic Acid Salts

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of salts derived from 4-(1H-Pyrazol-1-YL)benzoic acid (PPBA). Emphasizing the causality behind experimental choices, this document integrates established protocols with field-proven insights to ensure technical accuracy and reproducibility.

Strategic Importance of 4-(1H-Pyrazol-1-YL)benzoic Acid in Modern Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals used to treat a wide array of diseases, including various cancers and viral infections.[1][2][3] 4-(1H-Pyrazol-1-YL)benzoic acid is a particularly valuable building block, combining the versatile pyrazole ring with a benzoic acid moiety that is ideal for forming salts or co-crystals.[4] This modification is a cornerstone of modern drug development, aimed at enhancing critical physicochemical properties such as aqueous solubility, stability, and bioavailability, which are often challenging for complex organic molecules.[4]

The formation of salts by reacting the acidic proton of the benzoic acid with a basic co-former is a primary strategy to overcome these limitations. A thorough understanding of the three-dimensional crystal structure of these salts is not merely an academic exercise; it is fundamental to predicting and controlling the material's performance. Crystal structure analysis reveals the precise arrangement of molecules and the intricate network of intermolecular interactions—such as hydrogen bonds and π–π stacking—that govern the solid-state properties of the active pharmaceutical ingredient (API).[5][6]

Synthesis and Single Crystal Growth: A Protocol-Driven Approach

Synthesis of 4-(1H-Pyrazol-1-YL)benzoic Acid (PPBA)

The synthesis of the parent acid is a critical first step. A reliable method involves the condensation reaction of 4-hydrazinobenzoic acid with a suitable C3 synthon, followed by cyclization. A Vilsmeier-Haack reaction is often employed for synthesizing substituted pyrazoles and can be adapted for this purpose.[7]

Experimental Protocol: Synthesis of PPBA Derivatives

-

Hydrazone Formation: A mixture of 4-hydrazinobenzoic acid and a suitable ketone (e.g., acetophenone derivatives) is refluxed in ethanol.[8] This reaction forms the hydrazone intermediate.

-

Vilsmeier-Haack Cyclization: The crude hydrazone is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) in a one-pot reaction to facilitate cyclization and formylation, yielding a 4-formyl pyrazole derivative.[8]

-

Purification: The resulting solid is purified by recrystallization from an appropriate solvent like ethanol to yield the final product. The structure is then confirmed using standard spectroscopic techniques.[9][10]

Formation and Crystallization of PPBA Salts

The formation of a salt requires reacting the acidic PPBA with a stoichiometric amount of a pharmaceutically acceptable base (co-former). The selection of the co-former is a critical decision, driven by the need to introduce specific intermolecular interactions that will guide the crystal packing.

Crystallization Methodologies:

The growth of high-quality single crystals suitable for X-ray diffraction is paramount. The choice of method depends on the solubility and stability of the salt.

-

Slow Solvent Evaporation (Proven Choice for Thermally Stable Salts):

-

Dissolve the PPBA salt in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile) to near-saturation at room temperature.

-

Filter the solution using a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Causality: This method allows molecules to self-assemble into a low-energy, highly ordered crystalline lattice slowly and methodically, which is essential for producing diffraction-quality crystals.

-

-

Vapor Diffusion (Ideal for Small Quantities):

-

Prepare a saturated solution of the salt in a "good" solvent.

-

Place a small vial containing this solution inside a larger, sealed jar that contains a larger volume of a "poor" solvent (the anti-solvent) in which the salt is less soluble.

-

The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of the salt and inducing crystallization.

-

Causality: This technique provides fine control over the rate of supersaturation, often yielding crystals of superior quality compared to rapid precipitation methods.

-

Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is a self-validating system, where the quality of each step directly impacts the final structural model.

Experimental Protocol: SCXRD Analysis

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

-

Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

-

The mounted crystal is then placed on a goniometer head on the diffractometer.

-

-

Data Collection:

-

Data is typically collected on a modern diffractometer, such as a Rigaku XtaLab or Agilent SuperNova, equipped with a sensitive detector (e.g., CCD or HyPix).[11]

-

The crystal is cooled to a low temperature (e.g., 150 K) using a cryostat to minimize thermal vibrations and improve data quality.[11]

-

A monochromatic X-ray beam (e.g., Cu-Kα, λ = 1.54184 Å) is directed at the crystal.

-

The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded for each orientation.

-

Causality: Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and allowing for the collection of higher-resolution data, which is crucial for accurately locating atoms, especially hydrogen atoms involved in bonding.

-

-

Data Processing and Structure Solution:

-

The raw diffraction images are processed using software like CrysAlisPro.[11] This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.

-

The structure is solved using software packages like SHELX.[11] Modern algorithms such as intrinsic phasing or charge-flipping are employed to determine the initial positions of the atoms.

-

The initial atomic model is then refined using full-matrix least-squares procedures on F². All non-hydrogen atoms are typically refined anisotropically.

-

Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Complementary Characterization Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive analysis requires corroboration from other techniques.

| Technique | Purpose & Key Insights |

| FT-IR Spectroscopy | Confirms the presence of key functional groups. In salt formation, a shift from the carboxylic acid C=O stretch (~1700 cm⁻¹) to the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at ~1610-1550 cm⁻¹ and ~1400 cm⁻¹ respectively, provides clear evidence of proton transfer. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the molecular structure in solution, confirming the integrity of the molecule post-synthesis.[12] It serves as a crucial quality control step before crystallization experiments. |

| Thermal Analysis (DSC/TGA) | Determines the melting point, thermal stability, and decomposition profile of the crystalline salt.[13] This data is vital for assessing the material's suitability for pharmaceutical formulation processes. |

| Powder X-ray Diffraction (PXRD) | Used for phase identification and to confirm the bulk purity of the crystalline material, ensuring that the single crystal selected is representative of the entire batch.[13] |

Interpreting the Crystal Structure: From Data to Insight

The final output of an SCXRD experiment is a crystallographic information file (CIF), which contains the atomic coordinates and other essential data. The analysis focuses on two main areas:

-

Molecular Conformation: The precise bond lengths, angles, and torsion angles within the PPBA and co-former molecules are examined. This can reveal conformational changes that occur upon salt formation.

-

Supramolecular Assembly and Intermolecular Interactions: This is the core of crystal engineering. The analysis identifies the network of non-covalent interactions that hold the crystal lattice together. For PPBA salts, this typically involves:

-

Hydrogen Bonds: Strong, directional interactions are the primary drivers of crystal packing. In benzoic acid derivatives, the robust carboxylic acid homodimer is a common motif.[4] In salts, this is replaced by strong charge-assisted hydrogen bonds between the carboxylate anion and protonated sites on the co-former.

-

π-π Stacking: Interactions between the aromatic pyrazole and benzene rings contribute significantly to the stability of the crystal structure.[5]

-

Other Weak Interactions: C-H···O and C-H···π interactions also play a role in optimizing the crystal packing.

-

Common Supramolecular Synthons in Benzoic Acid Salts

Caption: Comparison of hydrogen bonding in acid dimers vs. salts.

Quantitative Data Summary

The following tables present an example of the kind of quantitative data generated during a typical crystal structure analysis of a hypothetical PPBA salt.

Table 1: Example Crystallographic Data for a PPBA Salt

| Parameter | Value |

| Chemical Formula | C₁₀H₇N₂O₂⁻ · CₓHᵧN⁺ |

| Formula Weight | Varies |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 12.54, 8.32, 15.67 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1615.2 |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation (λ, Å) | 1.54184 (Cu Kα) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Key Spectroscopic Data for PPBA

| Analysis | Feature | Predicted Position |

| ¹H NMR (DMSO-d₆) | COOH proton | ~12.4 ppm (broad singlet) |

| Aromatic protons | 7.1 - 8.0 ppm (multiplets) | |

| FT-IR (KBr) | O-H stretch (acid) | ~3000 cm⁻¹ (broad) |

| C=O stretch (acid) | ~1705 cm⁻¹ | |

| N-N stretch (pyrazole) | ~1450 cm⁻¹ |

Conclusion: An Integrated Strategy for Drug Development

The crystal structure analysis of 4-(1H-pyrazol-1-yl)benzoic acid salts is a multidisciplinary endeavor that is essential for modern drug development. By combining careful synthesis and crystallization with high-resolution SCXRD analysis and complementary spectroscopic and thermal techniques, researchers can gain a profound understanding of the solid-state properties of these valuable compounds. This knowledge is critical for rationally designing pharmaceutical materials with optimized solubility, stability, and bioavailability, ultimately accelerating the path from discovery to clinical application.

References

-

Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. (n.d.). NIScPR Online Periodicals Repository. Retrieved February 18, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved February 18, 2026, from [Link]

-

Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde - NIScPR Online Periodical Repository. (n.d.). NIScPR. Retrieved February 18, 2026, from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

-

Heteromeric intermolecular interactions as synthetic tools for the formation of binary co-crystals. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved February 18, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025, December 27). Dove Press. Retrieved February 18, 2026, from [Link]

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. (2014, November 26). PubMed. Retrieved February 18, 2026, from [Link]

-

4-(1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. (2025, December 31). International Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

-

Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). PMC. Retrieved February 18, 2026, from [Link]

-

Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

-

Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. (2018, September 15). PubMed. Retrieved February 18, 2026, from [Link]

-

Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

-

Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. (2024, August 1). PubMed. Retrieved February 18, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(1H-Pyrazol-1-YL)benzoic Acid via a Modified Ullmann N-Arylation

Abstract

4-(1H-Pyrazol-1-YL)benzoic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional organic materials.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a copper-catalyzed Ullmann N-arylation reaction. We present a robust and reproducible method employing 4-iodobenzoic acid and pyrazole, catalyzed by copper(I) iodide with L-proline as an ancillary ligand. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed explanations of the causality behind experimental choices to ensure both high yield and purity. The method described herein is advantageous due to its relatively mild reaction conditions and the use of an inexpensive and readily available catalytic system.[2]

Principle and Mechanistic Insights

The Ullmann condensation, first reported over a century ago, is a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds.[3][4][5] Specifically, the N-arylation of heterocycles like pyrazole is a critical transformation for creating structural motifs found in numerous bioactive molecules.[6][7][8]

The classical Ullmann reaction often requires harsh conditions, such as high temperatures (up to 200 °C) and stoichiometric amounts of copper.[9][10] Modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions, enhancing substrate scope and functional group tolerance.[11][12]

This protocol utilizes an L-proline/Copper(I) iodide system. The key roles of each component are:

-

Copper(I) Iodide (CuI): The primary catalyst. The active species is believed to be Cu(I), which facilitates the coupling through a catalytic cycle involving oxidative addition and reductive elimination.[5][13]

-

4-Iodobenzoic Acid: The aryl halide source. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann couplings.[2][11]

-

Pyrazole: The N-heterocyclic nucleophile.

-

L-Proline: An amino acid that acts as a bidentate ligand. It complexes with the copper(I) ion, increasing its solubility and preventing its disproportionation or precipitation. This chelation stabilizes the catalytic species, promoting the reaction at lower temperatures and reducing the required catalyst loading.[9][14][15]

-

Potassium Carbonate (K₂CO₃): A mild inorganic base used to deprotonate the pyrazole, generating the pyrazolide anion, which is the active nucleophile in the reaction. It also neutralizes the HI formed during the catalytic cycle.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction, often at elevated temperatures.

The proposed catalytic cycle is depicted below.

Figure 1: Proposed Catalytic Cycle for the L-Proline Promoted Ullmann N-Arylation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

It is imperative to use reagents of high purity to ensure optimal reaction outcomes. All reagents should be handled in accordance with their respective Safety Data Sheets (SDS).

| Reagent/Material | CAS Number | Molecular Weight | Grade | Supplier Example |

| 4-Iodobenzoic acid | 619-58-9 | 248.02 g/mol | ≥98% | Sigma-Aldrich |

| Pyrazole | 288-13-1 | 68.08 g/mol | ≥98% | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 99.5% | Alfa Aesar |

| L-Proline | 147-85-3 | 115.13 g/mol | ≥99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, ≥99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, ≥99.7% | J.T.Baker |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M (aq) | VWR |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Fisher Scientific |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer hotplate

-

Magnetic stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet with bubbler

-

Thermometer or thermocouple

-

Glass funnel and filter paper

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Step-by-Step Procedure

Figure 2: Step-by-Step Experimental Workflow for Synthesis.

1. Reaction Setup:

-

Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

-

To the flask, add 4-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv.) , pyrazole (0.82 g, 12.0 mmol, 1.2 equiv.) , copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%) , L-proline (0.23 g, 2.0 mmol, 20 mol%) , and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) .

-

Causality Note: Adding the solid reagents first under a dry atmosphere prevents clumping and ensures a homogenous mixture before solvent addition. An excess of pyrazole is used to drive the reaction to completion.

-

-

Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.[16]

-

Using a syringe, add anhydrous DMSO (20 mL) to the flask.

2. Reaction Execution:

-

With vigorous stirring, lower the flask into a pre-heated oil bath and maintain the internal reaction temperature at 90-95 °C .

-

Allow the reaction to stir for 12-24 hours. The mixture will typically turn a dark brown or green color.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate with a few drops of acetic acid. The starting 4-iodobenzoic acid should be consumed.

3. Work-up and Purification:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 200 mL of deionized water while stirring.

-

Acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2 M HCl. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid.

-

Causality Note: The product exists as its potassium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

-

-

Continue stirring the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMSO, inorganic salts, and any unreacted pyrazole.

-